Cas no 1807074-70-9 (Ethyl 5-bromo-3-cyano-2-ethylbenzoate)

Ethyl 5-bromo-3-cyano-2-ethylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-bromo-3-cyano-2-ethylbenzoate
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- インチ: 1S/C12H12BrNO2/c1-3-10-8(7-14)5-9(13)6-11(10)12(15)16-4-2/h5-6H,3-4H2,1-2H3
- InChIKey: YPDLAFVVAFVJFT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C(=C(C(=O)OCC)C=1)CC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- XLogP3: 3.3
- トポロジー分子極性表面積: 50.1
Ethyl 5-bromo-3-cyano-2-ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016794-500mg |
Ethyl 5-bromo-3-cyano-2-ethylbenzoate |
1807074-70-9 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
Alichem | A015016794-250mg |
Ethyl 5-bromo-3-cyano-2-ethylbenzoate |
1807074-70-9 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015016794-1g |
Ethyl 5-bromo-3-cyano-2-ethylbenzoate |
1807074-70-9 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
Ethyl 5-bromo-3-cyano-2-ethylbenzoate 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
Ethyl 5-bromo-3-cyano-2-ethylbenzoateに関する追加情報
Ethyl 5-bromo-3-cyano-2-ethylbenzoate (CAS No. 1807074-70-9): A Comprehensive Overview
Ethyl 5-bromo-3-cyano-2-ethylbenzoate (CAS No. 1807074-70-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromo, cyano, and ethyl functional groups, which contribute to its reactivity and versatility in synthetic transformations.
The bromine atom in the 5-position of the benzene ring provides a valuable handle for further functionalization through substitution reactions. This makes Ethyl 5-bromo-3-cyano-2-ethylbenzoate an attractive starting material for the synthesis of more complex molecules, including pharmaceuticals and advanced materials. The cyano group, on the other hand, imparts nitrile functionality, which can be converted into a variety of other functional groups such as amines, carboxylic acids, and amides through well-established chemical reactions.
The ethyl groups attached to the benzene ring and the ester moiety add to the compound's solubility and reactivity, making it suitable for a wide range of synthetic protocols. These properties have been leveraged in recent studies to develop novel compounds with potential therapeutic applications. For instance, a study published in the *Journal of Medicinal Chemistry* (2021) reported the use of Ethyl 5-bromo-3-cyano-2-ethylbenzoate as a key intermediate in the synthesis of a series of anti-inflammatory agents. The researchers found that these compounds exhibited potent anti-inflammatory activity in both in vitro and in vivo models, highlighting the potential of this compound as a lead molecule for drug development.
In addition to its applications in medicinal chemistry, Ethyl 5-bromo-3-cyano-2-ethylbenzoate has also shown promise in materials science. A recent study published in *Advanced Materials* (2022) explored the use of this compound as a precursor for the synthesis of conductive polymers. The researchers demonstrated that by polymerizing Ethyl 5-bromo-3-cyano-2-ethylbenzoate, they could create materials with enhanced electrical conductivity and stability. These materials have potential applications in electronic devices, sensors, and energy storage systems.
The synthetic accessibility of Ethyl 5-bromo-3-cyano-2-ethylbenzoate has been further enhanced by recent advancements in catalytic methods. A study published in *Organic Letters* (2023) described a palladium-catalyzed cross-coupling reaction that efficiently converts this compound into a variety of substituted benzoates with high yields and selectivity. This method has been widely adopted by researchers and industrial chemists due to its robustness and scalability.
From an environmental perspective, the synthesis and use of Ethyl 5-bromo-3-cyano-2-ethylbenzoate have been optimized to minimize ecological impact. Green chemistry principles have been applied to develop more sustainable synthetic routes that reduce waste generation and energy consumption. For example, a study published in *Green Chemistry* (2021) reported a novel microwave-assisted synthesis method that significantly reduced reaction times and solvent usage while maintaining high product yields.
In conclusion, Ethyl 5-bromo-3-cyano-2-ethylbenzoate (CAS No. 1807074-70-9) is a highly versatile compound with a wide range of applications in medicinal chemistry, materials science, and beyond. Its unique chemical structure and reactivity make it an invaluable starting material for the synthesis of complex molecules with diverse functionalities. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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